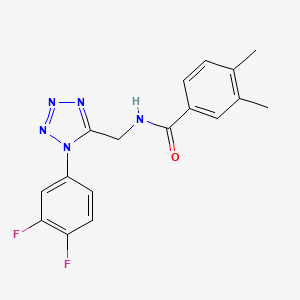

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

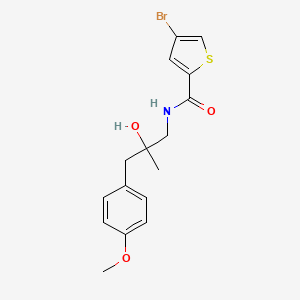

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two methyl groups and an amide group. The amide group is further substituted with a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a difluorophenyl group, which is a benzene ring substituted with two fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and tetrazole), an amide functional group, and fluorine substituents. These groups can engage in various types of intermolecular interactions, including pi stacking (between aromatic rings), hydrogen bonding (involving the amide group), and dipole-dipole interactions (due to the polar C-F bonds) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide and tetrazole groups, as well as the fluorine substituents. For example, the amide group can participate in hydrolysis reactions, while the tetrazole ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, while the amide group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Scientific Research Applications

Chemical Oxidation and Synthesis Studies

Chemical Oxidation of Anticonvulsant Benzamides : Studies have shown that similar anticonvulsant benzamides can undergo chemical oxidation, leading to various derivatives. This could imply potential applications in modifying the structure and properties of compounds like N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide for specific scientific or therapeutic purposes (Adolphe-Pierre et al., 1998).

Electrochemical Properties : Research into tetrasubstituted tetraphenylethenes, including similar compounds, revealed distinct electrochemical properties that could be relevant for the development of new materials or chemical sensors (Schreivogel et al., 2006).

Molecular Docking and Bioassay Studies

Molecular Docking as Cyclooxygenase-2 Inhibitor : The synthesis and molecular structure of related tetrazole compounds have been studied, including their interaction within the active site of the cyclooxygenase-2 enzyme. This suggests potential applications in the development of new inhibitors for therapeutic use (Al-Hourani et al., 2016).

Polyimides Synthesis and Characterization : Novel aromatic polyimides synthesized from similar compounds have shown diverse solubility and thermal stability, indicating potential applications in materials science and engineering (Butt et al., 2005).

Applications in Sensing and Imaging

Luminescence Sensing : Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a compound structurally related to this compound, have been used as fluorescence sensors, suggesting similar applications for sensing specific chemicals (Shi et al., 2015).

Imaging in Alzheimer's Disease : Compounds related to this compound have been used in imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease, indicating potential applications in diagnostic imaging (Shoghi-Jadid et al., 2002).

Future Directions

The study of novel benzamide derivatives is an active area of research, often with a focus on discovering new drugs. This compound, with its combination of a benzamide, tetrazole, and difluorophenyl groups, could be of interest in medicinal chemistry. Future research could explore its potential biological activity and optimize its properties for specific applications .

properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-10-3-4-12(7-11(10)2)17(25)20-9-16-21-22-23-24(16)13-5-6-14(18)15(19)8-13/h3-8H,9H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODAZKHJVCIRQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)

![1-(pyridin-4-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2653970.png)

![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)

![4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2653972.png)

![4-[3-(4-Prop-2-ynylpiperazin-1-yl)sulfonylpropyl]morpholine](/img/structure/B2653975.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide](/img/structure/B2653976.png)

![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)